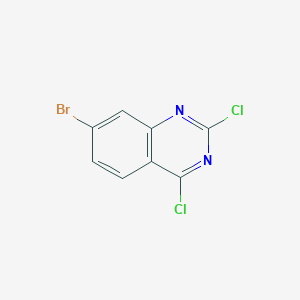

7-Bromo-2,4-dichloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSNKDVAPJWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652962 | |

| Record name | 7-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-68-4 | |

| Record name | 7-Bromo-2,4-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-2,4-dichloroquinazoline chemical properties

An In-depth Technical Guide to 7-Bromo-2,4-dichloroquinazoline: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 959237-68-4) is a polysubstituted quinazoline scaffold that has garnered significant attention as a versatile building block in synthetic chemistry.[1][2] Its strategic value lies in the differential reactivity of its three halogen substituents. The two chlorine atoms, positioned at the electron-deficient C2 and C4 positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position on the benzene ring is primed for transition metal-catalyzed cross-coupling reactions.[3] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the synthesis of complex molecules and diverse compound libraries for structure-activity relationship (SAR) studies.[1][3]

This guide will explore the fundamental aspects of this compound, providing the necessary technical details to leverage its full synthetic potential.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 959237-68-4 | [4][5][6] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [4][6] |

| Molecular Weight | 277.93 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to yellow or brown solid | [5][7] |

| Boiling Point | 330.2 ± 24.0 °C (Predicted) | [5] |

| Density | 1.851 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | -1.17 ± 0.30 (Predicted) | [5] |

| XLogP3 | 4.2 | [4][6] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Note: Some properties are computationally predicted and should be used as an estimate.

The structure of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis Protocol

The most common and industrially scalable synthesis of this compound involves the chlorination of 7-bromoquinazoline-2,4(1H,3H)-dione.[5] The dione precursor is readily accessible and is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base to facilitate the reaction.

Experimental Protocol: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione

This protocol is based on established procedures.[5]

Materials:

-

7-Bromoquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base

-

Appropriate reaction vessel with reflux condenser and stirring mechanism

-

Ice bath

-

Filtration apparatus

-

Solvents for workup and purification (e.g., dichloromethane, hexanes)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, suspend 7-bromoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride at room temperature. Causality Note: POCl₃ serves as both the chlorinating reagent and the solvent in this case, ensuring the reaction goes to completion.

-

Base Addition: Slowly add a catalytic amount of N,N-diisopropylethylamine to the suspension. Causality Note: The amine base acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃, which enhances the rate of chlorination of the amide functionalities.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. Safety Note: This quenching step is highly exothermic and should be performed with extreme caution.

-

Extraction: Extract the resulting aqueous slurry with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

-

Validation: The final product should be validated by analytical techniques such as NMR and Mass Spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern with (M+H)⁺ peaks at m/z 277 and 279, confirming the presence of one bromine atom.[5]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery

The quinazoline core is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates. This compound serves as a crucial starting material for several classes of therapeutic agents.

-

Kinase Inhibitors: The 2,4-disubstituted quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. Many epidermal growth factor receptor (EGFR) inhibitors, used in oncology, are based on this core structure. [3]The C7-bromo position allows for the introduction of solubilizing groups or vectors to target specific sub-pockets of the kinase active site.

-

CNS-Active Agents: Quinazoline derivatives have been explored as ligands for various central nervous system (CNS) targets, including adenosine receptors, which are implicated in neurodegenerative diseases. [3]* Other Therapeutic Areas: The versatility of the scaffold has led to its use in developing compounds with potential antiviral, antibacterial, and anti-inflammatory properties. [3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [7]Some sources also indicate potential for allergic skin reaction (H317), suspicion of causing cancer (H351), and organ damage through prolonged exposure (H373). [5]* Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [6][8]* Handling Precautions: Avoid formation and inhalation of dust. [6][7]Prevent contact with skin and eyes. Use non-sparking tools and ensure adequate ventilation. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6]Recommended storage is under an inert atmosphere at 2-8 °C. [5]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its predictable and orthogonal reactivity. The ability to selectively functionalize the C4, C2, and C7 positions provides chemists with a powerful tool for the efficient synthesis of complex molecules. Its prominent role in the discovery of kinase inhibitors and other therapeutic agents underscores its importance to the drug development pipeline. By understanding its properties, synthesis, and reactivity, researchers can effectively harness this compound to advance their scientific goals.

References

-

PubChem. (n.d.). 7-Bromo-2,4-dichloro-6-fluoroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.

-

Capot Chemical. (n.d.). MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-2,4-dichloro-6-fluoroquinazoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Manufacturer. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). This compound CAS NO: 959237-68-4. Retrieved from [Link]

-

LIDE PHARMACEUTICALS LIMITED. (n.d.). This compound CAS NO.959237-68-4. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. China this compound CAS NO: 959237-68-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. 6,7-Dibromo-4-chloroquinazoline | 885524-31-2 | Benchchem [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]

- 8. fishersci.fr [fishersci.fr]

The Synthetic Keystone: A Technical Guide to 7-Bromo-2,4-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 7-Bromo-2,4-dichloroquinazoline, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the quinazoline core and the differential reactivity of its two chlorine substituents, make it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document will detail its physicochemical properties, synthesis, chemical reactivity with a focus on regioselective nucleophilic aromatic substitution, and its applications as a key intermediate in the development of therapeutic agents. Experimental insights and safety considerations are also provided to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups, enabling precise interactions with biological targets. The introduction of bromine and chlorine atoms onto this scaffold, as in this compound, offers synthetic handles for the construction of complex molecular architectures and the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the title compound, a key intermediate whose strategic importance lies in the sequential and regioselective displacement of its chloro groups.

Physicochemical and Spectroscopic Profile

This compound, with the CAS number 959237-68-4, is typically a white to yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1. While detailed spectroscopic data should be obtained for each batch, typical spectral characteristics are available from commercial suppliers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 959237-68-4 | [3][4][5][6] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [3][4] |

| Molecular Weight | 277.94 g/mol | [3][4] |

| IUPAC Name | This compound | [3][6] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 330.2 ± 24.0 °C (Predicted) | [1] |

| Density | 1.851 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | -1.17 ± 0.30 (Predicted) | [1] |

| XLogP3 | 4.2 | [4] |

Synthesis of this compound: A Proven Protocol

The synthesis of this compound is most effectively achieved through the chlorination of the corresponding dione precursor, 7-bromoquinazoline-2,4(1H,3H)-dione. This transformation is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Sources

- 1. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]

- 2. 959237-68-4|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 7-Bromo-2,4-dichloroquinazoline: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, synthesis, and applications of 7-Bromo-2,4-dichloroquinazoline, a pivotal building block in the development of targeted therapeutics. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its unique heterocyclic structure allows for versatile functionalization, enabling the fine-tuning of pharmacological properties. This compound, in particular, serves as a highly reactive intermediate, with the chloro groups at the 2 and 4 positions being susceptible to nucleophilic substitution and the bromo group at the 7 position providing a handle for further modifications, such as cross-coupling reactions. This trifunctional nature makes it an invaluable tool for creating diverse libraries of compounds for high-throughput screening.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |

| Molecular Weight | 277.93 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 959237-68-4 | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | [1] |

| InChI Key | RDCSNKDVAPJWGR-UHFFFAOYSA-N | [1] |

| Appearance | White to yellow solid | [2] |

| Boiling Point | 330.2±24.0 °C (Predicted) | [2] |

| Density | 1.851±0.06 g/cm³ (Predicted) | [2] |

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the key positions for chemical modification.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-bromo-2-aminobenzoic acid. This method ensures high purity and yield, critical for subsequent drug development stages.

Step 1: Synthesis of 7-bromoquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of the starting material to form the quinazolinedione core.

Caption: Workflow for the synthesis of the quinazolinedione intermediate.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, suspend 4-bromo-2-aminobenzoic acid in water.

-

Urea Formation: Add acetic acid to the suspension, followed by the dropwise addition of a sodium cyanate (NaOCN) solution while stirring vigorously. Continue stirring at room temperature. The causality here is the in-situ formation of isocyanic acid which then reacts with the amine to form a urea derivative.

-

Cyclization: Add sodium hydroxide (NaOH) pellets portion-wise to induce cyclization.

-

Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will precipitate the desired product.

-

Isolation and Purification: Isolate the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Characterization of 7-bromoquinazoline-2,4(1H,3H)-dione:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6.

-

HRMS (ESI): m/z calculated for C₈H₆BrN₂O₂ [M+H]⁺ 240.9607, found 240.9602.

Step 2: Synthesis of this compound

This step involves the chlorination of the quinazolinedione intermediate.

Caption: Workflow for the chlorination to the final product.

Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Add 7-bromoquinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride (POCl₃). The N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. This will precipitate the product and hydrolyze the excess POCl₃.

-

Isolation and Purification: Isolate the solid precipitate by filtration, wash extensively with water until the filtrate is neutral, and then dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone if required.

Predicted Characterization of this compound:

While specific experimental spectra are not widely published, the following are the expected spectroscopic characteristics based on the structure and data from analogous compounds:

-

¹H NMR (CDCl₃): The spectrum is expected to show three aromatic protons. The proton at C5 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet.

-

¹³C NMR (CDCl₃): The spectrum should display eight distinct carbon signals, including the two carbons attached to chlorine in the pyrimidine ring and the carbon attached to bromine in the benzene ring.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms. The (M+H)⁺ peak is expected at m/z 277/279/281.[2]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a cornerstone in the synthesis of a class of anticancer agents known as tyrosine kinase inhibitors (TKIs).[3] Many of these inhibitors target the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival, which is often dysregulated in various cancers.[3]

The 2,4-dichloroquinazoline core allows for the strategic introduction of different substituents at the 2 and 4 positions to optimize binding to the ATP-binding pocket of the target kinase. The bromine at the 7-position can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.

Sources

Strategic Overview: The Quinazoline Core in Drug Discovery

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,4-dichloroquinazoline

This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, ensuring a robust and reproducible methodology.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. The 2,4-disubstituted quinazoline motif is a privileged structure for interacting with the ATP-binding pocket of various kinases. This compound, specifically, serves as a critical and versatile building block. The bromine atom at the 7-position offers a valuable handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the two chlorine atoms at the 2- and 4-positions provide sites for sequential and regioselective nucleophilic aromatic substitution (SNAr). This differential reactivity allows for the controlled introduction of diverse pharmacophores, making it an ideal starting point for library synthesis and lead optimization.

The synthetic strategy detailed herein is a robust, two-step process commencing with the formation of a stable dione intermediate, followed by a high-yielding chlorination. This approach is favored for its reliability and scalability.

The Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages:

-

Cyclization: Formation of the core quinazoline ring system to produce 7-bromoquinazoline-2,4(1H,3H)-dione.

-

Chlorination: Conversion of the stable dione intermediate into the highly reactive target molecule, this compound.

This pathway is illustrated below.

Step 1: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

Principle and Rationale

The initial step involves the construction of the pyrimidine ring fused to a benzene core. The most common and cost-effective method starts with an appropriately substituted anthranilic acid—in this case, 2-amino-4-bromobenzoic acid. This precursor undergoes condensation with a carbonyl source, such as potassium cyanate (KOCN) or urea.[1] The reaction with KOCN, for instance, proceeds via the formation of an intermediate urea derivative which then undergoes intramolecular cyclization upon heating under basic conditions to yield the thermodynamically stable quinazolinedione. The choice of starting from anthranilic acid derivatives is a classic and reliable method for building the quinazolinone core.[2][3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted quinazoline-2,4-diones.[1][4][5]

-

Reaction Setup: To a suspension of 2-amino-4-bromobenzoic acid (1.0 equiv) in distilled water, add a solution of potassium cyanate (2.5 equiv) in water.

-

Acidification: Stir the mixture vigorously and add acetic acid dropwise until the pH of the suspension is approximately 4-5.

-

Initial Reaction: Continue stirring at room temperature for 30-60 minutes. An intermediate precipitate will form.

-

Cyclization: Add a solution of sodium hydroxide (e.g., 2M NaOH) until the pH reaches 11-12. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl until the pH is ~4. This will cause the product to precipitate.

-

Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum. The resulting 7-bromoquinazoline-2,4(1H,3H)-dione is typically of high purity and can be used in the next step without further purification.[4][5]

Reagent Summary Table

| Reagent | Molar Eq. | MW ( g/mol ) | Role |

| 2-Amino-4-bromobenzoic Acid | 1.0 | 216.03 | Starting Material |

| Potassium Cyanate (KOCN) | 2.5 | 81.12 | Carbonyl Source |

| Acetic Acid | - | 60.05 | pH Adjustment |

| Sodium Hydroxide (NaOH) | - | 40.00 | Base/pH Adjustment |

| Hydrochloric Acid (HCl) | - | 36.46 | pH Adjustment |

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on the cyanate, followed by cyclization and dehydration to form the stable heterocyclic dione.

Step 2: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione

Principle and Rationale

The conversion of the quinazolinedione to the 2,4-dichloroquinazoline is a critical activation step. The hydroxyl groups of the tautomeric enol form of the dione are replaced by chlorine atoms. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often serving as both the chlorinating agent and the solvent.[6] The reaction is typically conducted at elevated temperatures to drive it to completion. The addition of a tertiary amine base, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), is crucial.[7][8] The base acts as a catalyst and scavenges the HCl gas produced during the reaction, preventing potential side reactions and improving the overall yield and purity of the product.

Experimental Protocol

This protocol is based on well-established chlorination procedures for quinazolinediones.[8][9]

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-bromoquinazoline-2,4(1H,3H)-dione (1.0 equiv) in an excess of phosphorus oxychloride (POCl₃, ~10-15 vol equiv).

-

Base Addition: To the stirred suspension, add N,N-diethylaniline (1.0-1.2 equiv) dropwise. The mixture may become more homogeneous.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the polar starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper, then wash with a small amount of cold diethyl ether or ethanol. Dry the product under vacuum to yield this compound as a solid.

Reagent Summary Table

| Reagent | Molar Eq. | MW ( g/mol ) | Role |

| 7-Bromoquinazoline-2,4(1H,3H)-dione | 1.0 | 241.04 | Substrate |

| Phosphorus Oxychloride (POCl₃) | Excess | 153.33 | Chlorinating Agent/Solvent |

| N,N-Diethylaniline | 1.1 | 149.23 | Base/Catalyst |

Visualization of the Chlorination Workflow

Sources

- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Introduction: The Quinazoline Scaffold and the Significance of Solubility

An In-Depth Technical Guide to the Solubility Profile of 7-Bromo-2,4-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including approved therapeutics. This compound is a key heterocyclic building block used in the synthesis of more complex molecules, particularly kinase inhibitors for oncological research. Understanding its solubility is a critical first step in its application, as solubility directly impacts reaction kinetics, purification strategies, and, in the context of drug development, the ultimate bioavailability of any derived active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical analysis of its expected solubility, and a detailed experimental protocol for its empirical determination.

Physicochemical Properties: A Foundation for Solubility Prediction

A compound's fundamental physical and chemical characteristics are predictive of its solubility behavior. For this compound, the available data points towards a molecule with significant nonpolar character.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrCl₂N₂ | [1][2] |

| Molecular Weight | 277.93 g/mol | [1] |

| Appearance | White to yellow/brown solid | [3][4] |

| XLogP3 | 4.2 | [1][2] |

| Predicted Boiling Point | 330.2 ± 24.0 °C | [3] |

| Predicted Density | 1.851 ± 0.06 g/cm³ | [2][3] |

| Predicted pKa | -1.17 ± 0.30 | [3] |

The high calculated XLogP3 value of 4.2 is a strong indicator of lipophilicity ("fat-loving") and suggests that the compound will have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. Given the aromatic, halogen-rich structure of this compound, it is predicted to be more soluble in nonpolar and moderately polar organic solvents.

Theoretical Solubility Profile & Influencing Factors

The solubility of a solid compound is not a fixed value but is influenced by a dynamic interplay of factors. Understanding these relationships is key to manipulating solubility for experimental or formulation purposes.

Caption: Key factors influencing the solubility of this compound.

-

Solvent Polarity : Based on its high lipophilicity, this compound is expected to exhibit poor solubility in polar solvents like water. Its solubility should increase significantly in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).

-

Temperature : For most solid solutes, solubility is an endothermic process, meaning it increases with temperature. Heating the solvent provides the energy needed to overcome the lattice energy of the solid crystal and the intermolecular forces of the solvent.

-

pH : The predicted pKa of -1.17 suggests that this compound is not readily ionizable under typical aqueous pH conditions (1-14).[3] Therefore, its solubility is not expected to be significantly influenced by changes in pH.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a solid is the equilibrium (or thermodynamic) solubility assay. This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility Measurement

This protocol provides a self-validating system for accurately determining the solubility of this compound.

1. Materials & Reagents:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, DCM, THF)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge or syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Step 1: Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO or Acetonitrile).

-

Create a series of dilutions from the stock solution to generate a standard curve.

-

Analyze these standards using HPLC or UV-Vis to create a calibration curve of concentration versus instrument response (e.g., peak area). This is crucial for quantifying the unknown concentration later.

-

-

Step 2: Sample Preparation:

-

Add an excess amount of solid this compound to a 2 mL vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient to ensure a saturated solution is formed.[5]

-

Accurately add a known volume of the desired test solvent (e.g., 1 mL) to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Step 3: Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6] A preliminary time-course experiment can be run to determine the point at which the concentration in the liquid phase no longer increases.

-

-

Step 4: Phase Separation:

-

After equilibration, remove the vials and allow the solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

-

Step 5: Analysis:

-

Carefully take a known aliquot of the clear supernatant and dilute it with the appropriate mobile phase or solvent into the working range of your calibration curve.

-

Analyze the diluted sample using the previously established HPLC or UV-Vis method.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor. The final value represents the solubility in units such as mg/mL or µg/mL.

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][8]

-

Handling Precautions : Always handle this compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10] Avoid creating dust when handling the solid.[9]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[3][11]

Conclusion

References

-

Quora. (2021, December 12). How do you determine the solubility of a solid?[Link]

-

PubChem. 7-Bromo-2,4-dichloro-6-fluoroquinazoline. National Center for Biotechnology Information. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

PubChem. 7-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]

- 4. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. 959237-68-4|this compound|BLD Pharm [bldpharm.com]

Spectral Data Analysis of 7-Bromo-2,4-dichloroquinazoline: A Technical Guide for Researchers

Introduction

7-Bromo-2,4-dichloroquinazoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, which is a core structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for its application in synthetic chemistry, and this is unequivocally achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the spectral data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also a detailed interpretation grounded in the principles of spectroscopic analysis and the extensive experience of our applications team. We will explore the causality behind the experimental choices and provide self-validating protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for the this compound molecule.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the halogens.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~8.2 - 8.4 | d | J = 8.5 - 9.0 |

| H-6 | ~7.8 - 8.0 | dd | J = 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | ~8.3 - 8.5 | d | J = 2.0 - 2.5 |

Interpretation and Rationale:

-

H-5: This proton is ortho to a nitrogen atom (N-1) and is expected to be deshielded, appearing at a downfield chemical shift. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-5 and H-8. The coupling to the ortho proton H-5 will be a large coupling constant, while the meta coupling to H-8 will be smaller. This results in a doublet of doublets.

-

H-8: This proton is ortho to a nitrogen atom (N-1) and adjacent to the bromine atom. It is expected to be significantly deshielded. It will appear as a doublet due to the smaller meta coupling with H-6.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the quinazoline ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, Br) and the overall aromaticity of the system.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 158 |

| C-4 | ~160 - 163 |

| C-4a | ~128 - 131 |

| C-5 | ~129 - 132 |

| C-6 | ~130 - 133 |

| C-7 | ~120 - 123 |

| C-8 | ~138 - 141 |

| C-8a | ~150 - 153 |

Interpretation and Rationale:

-

C-2 and C-4: These carbons are directly attached to two nitrogen atoms and a chlorine atom, leading to significant deshielding and placing them at the downfield end of the spectrum.

-

C-7: This carbon is directly bonded to the bromine atom, and due to the "heavy atom effect," its resonance is expected to be shifted upfield compared to an unsubstituted carbon in a similar environment.

-

C-4a and C-8a: These are the bridgehead carbons and their chemical shifts are influenced by their fusion to both the benzene and pyrimidine rings.

-

C-5, C-6, and C-8: These are protonated aromatic carbons, and their chemical shifts are in the expected aromatic region, influenced by the positions of the various substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Cl and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| ~1610 - 1550 | Medium to Strong | C=C and C=N stretching vibrations of the quinazoline ring |

| ~1500 - 1400 | Medium to Strong | Aromatic ring skeletal vibrations |

| ~850 - 750 | Strong | C-Cl stretching |

| ~700 - 500 | Medium to Strong | C-Br stretching |

Interpretation and Rationale:

The presence of sharp peaks in the 1610-1400 cm⁻¹ region is characteristic of the quinazoline ring system. The strong absorptions in the lower wavenumber region are indicative of the carbon-halogen bonds. The overall spectrum serves as a unique fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electron impact (EI) ionization is a suitable technique.

| m/z | Relative Abundance | Assignment |

| 276/278/280 | High | [M]⁺ (Molecular ion) |

| 241/243/245 | Medium | [M-Cl]⁺ |

| 197/199 | Low | [M-Br]⁺ |

| 162/164 | Medium | [M-Br-Cl]⁺ |

Interpretation and Rationale:

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens. The fragmentation pattern is expected to involve the loss of chlorine and bromine radicals, leading to the observed fragment ions. The base peak will likely be the most stable fragment.

Experimental Protocols

The following are detailed, self-validating protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

FT-IR Spectroscopy Protocol (ATR)

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry Protocol (EI)

Caption: Workflow for Mass Spectrometry data acquisition using EI.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides an unambiguous structural confirmation of this important synthetic intermediate. The predicted data, based on sound spectroscopic principles and comparison with related structures, offers a reliable reference for researchers in the field. The detailed experimental protocols provided herein ensure that high-quality, reproducible data can be obtained. This technical guide serves as a valuable resource for any scientist working with this compound, facilitating its effective use in the development of novel chemical entities with therapeutic potential.

References

No specific experimental data for this compound was found in a single, peer-reviewed source during the literature search. The predicted data and interpretations are based on general principles of organic spectroscopy and data for analogous compounds. The following are general resources for spectroscopic data and interpretation.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

PubChem. 7-bromo-2,4-dichloro-6-fluoroquinazoline. [Link][1][2]

-

Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. [3]

-

ResearchGate. NMR data for compound 7 Chemical shifts (ppm) referenced to CHCl 3 (d H.... [Link][4]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link][5]

-

Michigan State University Chemistry. Proton NMR Table. [Link][7]

-

Hans Reich NMR Collection - Organic Chemistry Data. NMR Spectroscopy. [Link][8]

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link][9]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link][10]

-

Google Patents. US8143250B2 - 6-7,dialkoxy quinazoline derivatives useful for treatment of cancer related disorders. [11]

Sources

- 1. PubChemLite - 7-bromo-2,4-dichloro-6-fluoroquinazoline (C8H2BrCl2FN2) [pubchemlite.lcsb.uni.lu]

- 2. 7-Bromo-2,4-dichloro-6-fluoroquinazoline | C8H2BrCl2FN2 | CID 86665763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. instanano.com [instanano.com]

- 11. US8143250B2 - 6-7,dialkoxy quinazoline derivatives useful for treatment of cancer related disorders - Google Patents [patents.google.com]

The Synthetic Pathway to 7-Bromo-2,4-dichloroquinazoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthetic route to 7-Bromo-2,4-dichloroquinazoline, a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the starting materials, reaction mechanisms, and experimental protocols.

Introduction: The Significance of this compound

This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. The quinazoline scaffold is a common feature in a variety of biologically active compounds, and the specific substitution pattern of this molecule, with a bromine atom at the 7-position and chlorine atoms at the 2- and 4-positions, provides three reactive sites for further chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, leading to the development of potent and selective therapeutic agents.

The Primary Synthetic Route: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process that begins with a readily available substituted anthranilic acid. This pathway is favored for its reliability and the commercial availability of the starting material.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Intermediate: 7-Bromoquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-bromobenzoic acid to form the quinazolinedione ring system. This reaction is a cornerstone of heterocyclic chemistry and can be achieved through various methods, with the use of urea being a common and cost-effective approach.

Starting Material Analysis:

2-Amino-4-bromobenzoic acid is the preferred starting material due to its commercial availability and the strategic placement of the bromine atom, which ultimately directs it to the 7-position of the quinazoline ring.[1] This starting material is a stable, crystalline solid.[2]

Reaction Mechanism:

The reaction of 2-amino-4-bromobenzoic acid with urea proceeds through a condensation and subsequent intramolecular cyclization. The amino group of the anthranilic acid attacks one of the carbonyl groups of urea, leading to the formation of an intermediate that, upon heating, cyclizes to form the stable quinazolinedione ring.

Experimental Protocol: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

-

Materials:

-

2-Amino-4-bromobenzoic acid

-

Urea

-

High-boiling point solvent (e.g., mineral oil or diphenyl ether)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-bromobenzoic acid (1 equivalent) and urea (2-3 equivalents).

-

Add a high-boiling point solvent to create a slurry.

-

Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

-

Filter the solid product and wash it with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling point solvent.

-

The crude 7-bromoquinazoline-2,4(1H,3H)-dione can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-Amino-4-bromobenzoic acid |

| Reagent | Urea |

| Reaction Temperature | 180-200 °C |

| Reaction Time | 2-4 hours |

| Product | 7-Bromoquinazoline-2,4(1H,3H)-dione |

| Purification Method | Recrystallization |

Part 2: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione

The second and final step is the conversion of the quinazolinedione to the target this compound. This is achieved through a chlorination reaction that replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.

Chlorinating Agent and Rationale:

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating agent for converting hydroxyl groups, particularly in heterocyclic systems, to chlorine atoms.[3][4] The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and neutralizes the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

7-Bromoquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or Triethylamine

-

Inert solvent (e.g., toluene or acetonitrile) - optional

-

-

Procedure:

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 7-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline or triethylamine (0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Data Summary Table:

| Parameter | Value |

| Starting Material | 7-Bromoquinazoline-2,4(1H,3H)-dione |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Catalyst | N,N-Dimethylaniline or Triethylamine |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 4-6 hours |

| Product | This compound |

| Purification Method | Recrystallization or Chromatography |

Alternative Synthetic Strategies

While the two-step synthesis from 2-amino-4-bromobenzoic acid is the most direct and widely used method, alternative routes have been explored. For instance, a one-step synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, has been reported starting from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[5] This approach, however, involves a more complex starting material and may not be as generally applicable.

Conclusion and Future Perspectives

The synthesis of this compound from 2-amino-4-bromobenzoic acid is a robust and well-established process that provides a reliable source of this important building block for drug discovery. The two-step procedure, involving a cyclization to form the quinazolinedione intermediate followed by chlorination, is both efficient and scalable. Understanding the nuances of each step, from the choice of starting material to the specific reaction conditions, is crucial for achieving high yields and purity. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the efficient synthesis of key intermediates like this compound will remain a critical endeavor in the field of medicinal chemistry.

References

- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)

-

Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147 - ResearchGate. (URL: [Link])

-

Synthesis of ethyl 2-amino-4-bromobenzoate - PrepChem.com. (URL: [Link])

-

POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (URL: [Link])

-

POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL: [Link])

-

(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (URL: [Link])

-

2-Amino-4-bromobenzoic acid | CAS#:20776-50-5 | Chemsrc. (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

-

Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (URL: [Link])

-

Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2 - ResearchGate. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

- EP0742213A1 - Process for the preparation of substituted 3-arylquinazolin-2,4-diones - Google P

Sources

Navigating the Regioselectivity of 7-Bromo-2,4-dichloroquinazoline: An In-depth Technical Guide for Drug Development Professionals

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates for a wide range of diseases, including cancer, inflammation, and infectious agents. Its versatility stems from the multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. Among the various substituted quinazolines, 7-bromo-2,4-dichloroquinazoline stands out as a particularly valuable building block. The differential reactivity of its three halogenated positions—the two chlorine atoms on the pyrimidine ring and the bromine atom on the benzene ring—offers a strategic handle for the sequential introduction of diverse functionalities. This guide provides a comprehensive exploration of the reactivity of this compound with nucleophiles, offering insights into the underlying principles that govern its regioselectivity and providing actionable protocols for its synthetic manipulation.

The Hierarchy of Reactivity: Understanding the Electronic Landscape

The reactivity of this compound is dictated by the electronic nature of the quinazoline core and the distinct properties of the three halogen atoms. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the attached carbon atoms electrophilic and susceptible to nucleophilic attack.

The Predominance of C4 Substitution in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[1][2] This pronounced regioselectivity is a cornerstone of quinazoline chemistry and is well-documented in the scientific literature.[1][3]

Theoretical studies using Density Functional Theory (DFT) calculations have provided a clear molecular-level understanding of this phenomenon. These calculations reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline scaffold possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][3][4] This indicates that the C4 position is more electron-deficient and, therefore, more susceptible to attack by a nucleophile.[1][3][4] Consequently, the activation energy for nucleophilic attack at C4 is lower than at C2, solidifying its status as the preferred site for initial substitution.[1][4]

This inherent reactivity profile allows for the selective mono-substitution at the C4 position under mild reaction conditions, leaving the C2 and C7 positions available for subsequent functionalization.

Diagram 1: Reactivity Hierarchy in this compound

Caption: A visual representation of the reactivity hierarchy of the halogenated positions in this compound towards nucleophilic attack.

Reaction with Amine Nucleophiles: A Gateway to Bioactive Scaffolds

The reaction of 2,4-dichloroquinazolines with amine nucleophiles is one of the most extensively studied and utilized transformations in the synthesis of medicinally relevant compounds.[1] This reaction typically proceeds with high regioselectivity for the C4 position, affording 2-chloro-4-aminoquinazoline derivatives.

A wide variety of amines, including primary and secondary aliphatic amines, anilines, and benzylamines, have been successfully employed as nucleophiles.[1] The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent such as ethanol, isopropanol, or THF at temperatures ranging from room temperature to reflux.[2]

Step-by-Step Protocol for the Synthesis of a 2-Chloro-4-amino-7-bromoquinazoline Derivative

This protocol provides a general procedure for the selective amination at the C4 position.

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol).

-

Nucleophile Addition: Add the desired amine nucleophile (1.1 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-2-chloro-4-aminoquinazoline.

Expanding the Chemical Space: Reactions with Oxygen and Sulfur Nucleophiles

While less documented than reactions with amines, the substitution of the chloro groups with oxygen and sulfur nucleophiles provides access to another dimension of chemical diversity.

O-Nucleophiles (Phenols and Alcohols)

The reaction with phenols and alcohols generally requires more forcing conditions than with amines, often necessitating the use of a base such as sodium hydride or potassium carbonate to generate the more nucleophilic alkoxide or phenoxide. The regioselectivity for the C4 position is typically maintained.

S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with 2,4-dichloroquinazolines.[5] Similar to amines, these reactions often proceed smoothly at room temperature. The resulting thioether linkage is a valuable functional group for further synthetic transformations. In some cases, thiols can lead to the formation of bis-substituted products, even when using one equivalent of the nucleophile, highlighting their high reactivity.[6]

The Strategic Role of the C7-Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions

While the C7-bromo position is generally unreactive towards SNAr, it serves as a crucial handle for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

These reactions are typically performed after the initial nucleophilic substitution at the C4 and/or C2 positions, demonstrating the orthogonal reactivity of the different halogen atoms.

General Protocol for Suzuki-Miyaura Coupling at the C7 Position

This protocol outlines a general procedure for the arylation of the C7 position of a 4-substituted-2-chloro-7-bromoquinazoline.

-

Reaction Setup: To a reaction vessel, add the 4-substituted-2-chloro-7-bromoquinazoline (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Diagram 2: Sequential Functionalization Workflow

Caption: A workflow diagram illustrating a potential synthetic route for the sequential functionalization of this compound.

Summary of Reactivity and Experimental Considerations

The following table summarizes the key reactivity patterns and provides general experimental guidelines for the reaction of this compound with various nucleophiles.

| Position | Halogen | Reaction Type | Relative Reactivity | Typical Nucleophiles | General Conditions |

| C4 | Chlorine | SNAr | High | Amines, Thiols, Phenols | Mild (Room temp. to reflux) |

| C2 | Chlorine | SNAr | Moderate | Amines, Thiols, Phenols | Harsher than C4 (Higher temp.) |

| C7 | Bromine | Pd-Cross-Coupling | Low (for SNAr) | Boronic acids, Alkynes, Amines | Pd catalyst, base, elevated temp. |

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined hierarchy of reactivity allows for the controlled and sequential introduction of a wide range of functional groups. By understanding the principles of regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can strategically design and synthesize novel quinazoline derivatives with tailored biological activities. The ability to selectively functionalize the C4, C2, and C7 positions provides a robust platform for the rapid generation of compound libraries for hit-to-lead optimization and the development of next-generation therapeutics.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Safe Synthesis of 4,7-Dibromo[1][2][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

-

Reactions of thiols. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Bromo-2,4-dichloroquinazoline

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 7-Bromo-2,4-dichloroquinazoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in numerous therapeutic agents.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of regioselectivity, offering field-proven protocols for the selective functionalization of this heterocycle. We will dissect the hierarchy of reactivity at the C2, C4, and C7 positions, provide validated, step-by-step protocols for monosubstitution and sequential disubstitution, and present data-driven insights to ensure reproducible and predictable outcomes in your synthetic campaigns.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[1] This "privileged structure" is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[4][5][6] Its rigid framework and hydrogen bonding capabilities allow it to interact with a multitude of biological targets, leading to applications as anticancer agents (e.g., EGFR inhibitors like Gefitinib), antihypertensives, anti-inflammatory agents, and antimicrobials.[1][3][7][8]

The ability to strategically introduce diverse functional groups onto the quinazoline nucleus is paramount for developing novel therapeutics and chemical probes. This compound serves as an exceptionally valuable starting material, offering three distinct reaction handles for chemical modification. Understanding the nuanced reactivity of this substrate is key to unlocking its synthetic potential.

Theoretical Principles: A Hierarchy of Reactivity

The regioselectivity of nucleophilic aromatic substitution on this compound is not random; it is governed by the electronic properties of the heterocyclic system. The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, activating the attached chlorine atoms toward nucleophilic attack. The reactivity of the three halogenated positions follows a distinct and predictable hierarchy: C4 >> C2 >>> C7 .

The C4 Position: The Site of Kinetic Control

The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[4][5][9] This heightened reactivity is a result of two primary factors:

-

Inductive and Mesomeric Effects: The adjacent nitrogen at N3 provides powerful electron withdrawal, polarizing the C4-Cl bond.

-

Intermediate Stabilization: The negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is effectively delocalized across both the N1 and N3 atoms, leading to a lower activation energy for its formation.[6][10]

DFT calculations have confirmed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[5][6][10] Consequently, reactions with nucleophiles under mild or kinetically controlled conditions (e.g., room temperature) will almost exclusively yield the C4-substituted product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: A Researcher's Guide to the Regioselective Functionalization of 7-Bromo-2,4-dichloroquinazoline

Abstract

The 7-Bromo-2,4-dichloroquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents, most notably tyrosine kinase inhibitors like Lapatinib.[1][2] The strategic value of this heterocycle lies in its three distinct and differentially reactive centers: the C2-chloro, C4-chloro, and C7-bromo positions. Mastering the regioselective functionalization of these sites is paramount for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the principles governing the regioselectivity of this scaffold and offers detailed, field-proven protocols for its sequential modification. We will delve into the mechanistic underpinnings of selective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions and explore palladium-catalyzed cross-coupling reactions at the C7 position, providing researchers with a robust playbook for drug discovery and development.

The Principle of Regioselectivity: A Hierarchy of Reactivity

The three halogenated positions on the this compound core exhibit a predictable hierarchy of reactivity, which can be exploited to achieve selective, stepwise functionalization. This selectivity is governed by the electronic properties of the quinazoline ring system.

-

C4-Position (Most Electrophilic): The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr).[3] This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it the most electrophilic site for nucleophilic attack.[4][5][6] Reactions at this position can typically be achieved under mild conditions.

-

C2-Position (Less Electrophilic): The chlorine atom at the C2 position is significantly less reactive towards nucleophiles than the C4-chloro group.[3] While still activated by the ring nitrogens, the electronic influence is less pronounced. Consequently, substitution at C2 generally requires more forcing conditions, such as higher temperatures or stronger nucleophiles, after the C4 position has already been functionalized.[3]

-

C7-Position (Amenable to Cross-Coupling): The C7-bromo bond is the least reactive towards SNAr. However, this C(sp²)—Br bond is ideal for transformation via transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide a powerful and selective means to form new carbon-carbon and carbon-nitrogen bonds at this position, respectively.[7][8]

This predictable reactivity order (C4 > C2 for SNAr; C7 for cross-coupling) is the key to designing logical, sequential synthetic routes.

Protocols for Regioselective Functionalization

The following protocols are presented as self-validating systems, providing the rationale behind key experimental choices.

Protocol 1: Selective SNAr at the C4-Position with an Aniline